Boc-D-Lys-OH

Overview

Description

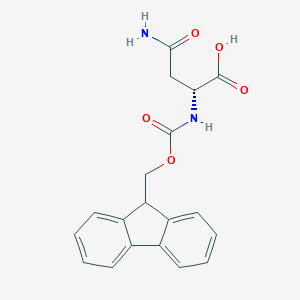

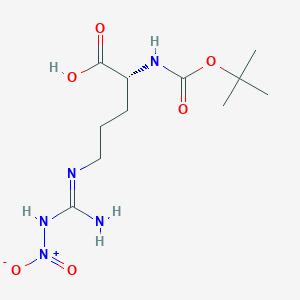

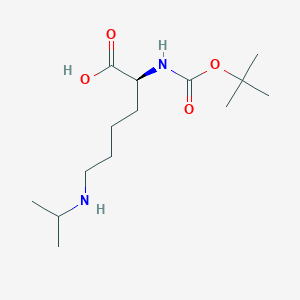

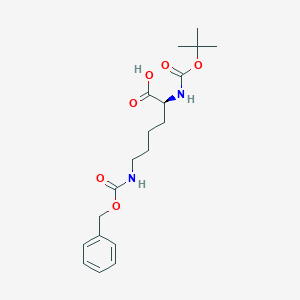

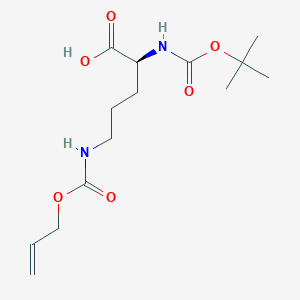

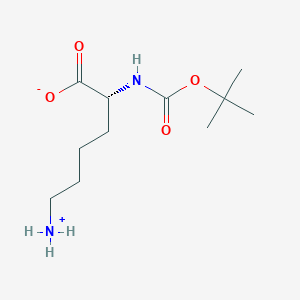

Boc-D-Lys-OH, also known as Nα-Boc-D-lysine, is a derivative of the amino acid lysine . It is used in solid-phase peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy and can be used for side-specific derivatization .

Synthesis Analysis

Boc-D-Lys-OH is utilized in Boc-SPPS. The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine . It is also a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .

Molecular Structure Analysis

The molecular formula of Boc-D-Lys-OH is C11H22N2O4 . Its molecular weight is 246.303 g/mol . The exact mass is 246.15795719 g/mol .

Chemical Reactions Analysis

Boc-D-Lys-OH is used as a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides . It is also used as a building block to form peptides that have bioorthogonal reactive groups via boc protected solid phase synthesis .

Physical And Chemical Properties Analysis

Boc-D-Lys-OH has a density of 1.1±0.1 g/cm3 . Its boiling point is 410.5±40.0 °C at 760 mmHg . The melting point is 198ºC .

Scientific Research Applications

-

Peptide Synthesis

- Boc-D-Lys-OH is commonly used in solid-phase peptide synthesis . It serves as a building block to form peptides that have bioorthogonal reactive groups . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine .

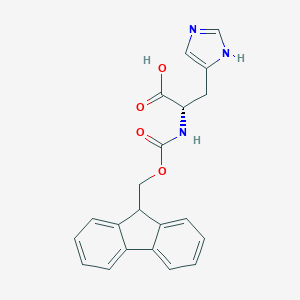

- In one study, a glycated building block N α-Fmoc-Lys[N ε-(2-deoxy-d-glucos-2-yl),N ε-Boc]-OH was synthesized starting from unprotected d-fructose and Fmoc-l-lysine hydrochloride, and was site-specifically incorporated during solid-phase peptide synthesis .

-

Gene Vectors

- Boc-Lys(Boc)-OH, a polypeptide derivative, can be used to synthesize multifunctional amphiphilic peptide dendrimers, which serve as nonviral gene vectors .

- In a study, a genetic code expansion system suitable for B. mori cells was established. This system included a modified tRNA Pyl/Pyrrolysyl-tRNA synthetase (PylRS) pair from Methanosarcina mazei, the reporter gene D[TAG]G formed by DsRed and EGFP through amber stop codon TAG connection and the unnatural amino acid H-Lys(Boc)-OH .

-

Cancer Research

- Boc-Lys(Boc)-OH has been used in cancer research as a component of a dual-functional immunostimulatory polymeric prodrug for breast cancer immunochemotherapy .

- In another study, a building block with side protection orthogonal to Fmoc/tBu strategy was used for side specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .

-

Drug Delivery

- Boc-D-Lys-OH can be used in the synthesis of multifunctional amphiphilic peptide dendrimers, which serve as nonviral gene vectors . These vectors can be used in drug delivery, particularly in cancer research .

- In one study, a building block with side protection orthogonal to Fmoc/tBu strategy was used for side specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .

-

Protein Engineering

- Boc-D-Lys-OH is used in protein engineering, particularly in solid-phase peptide synthesis . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine .

- In one study, a glycated building block N α-Fmoc-Lys[N ε-(2-deoxy-d-glucos-2-yl),N ε-Boc]-OH was synthesized starting from unprotected d-fructose and Fmoc-l-lysine hydrochloride, and was site-specifically incorporated during solid-phase peptide synthesis .

-

Bioconjugation

- Boc-D-Lys-OH is used in bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs), drug delivery, and antimicrobial vaccines .

- In one study, a building block with side protection orthogonal to Fmoc/tBu strategy was used for side specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .

-

Biomaterials

- Boc-D-Lys-OH can be used in the synthesis of star-shaped cationic polypeptides with improved biocompatibility . These polypeptides have excellent antimicrobial activity and can be prepared by the combination of ultra-fast ring opening polymerization (ROP) and side-chain modification .

- In one study, a series of star poly(L-lysine) (PLL) homo- and copolymers with excellent antimicrobial activity and improved biocompatibility were prepared .

-

Nanotechnology

- Boc-D-Lys-OH can be used in nanotechnology, particularly in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

- In one study, a method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid was described .

-

Chemical Biology

- Boc-D-Lys-OH is used in chemical biology, particularly in the synthesis of diethylene triamine pentaacetic acid (DTPA) containing peptides .

- In one study, a building block with side protection orthogonal to Fmoc/tBu strategy was used for side specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .

Safety And Hazards

When handling Boc-D-Lys-OH, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

(2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUHYEDEGRNAFO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Lys-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.